molecular formula C10H6Cl2OS B1367255 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 84258-80-0

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1367255
CAS No.: 84258-80-0
M. Wt: 245.12 g/mol
InChI Key: OMPPFJZWQYQNII-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a benzothiophene derivative characterized by a chlorine substituent at the 3-position, a methyl group at the 4-position, and a reactive carbonyl chloride group at the 2-position. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications due to its electrophilic carbonyl chloride moiety, which facilitates nucleophilic acyl substitution reactions.

Properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPPFJZWQYQNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510527
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84258-80-0
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 4-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzothiophene derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .

Industry: The compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Benzothiophene Carbonyl Chlorides

The following analysis compares 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride with structurally related compounds, focusing on reactivity , stability , synthetic utility , and structural features .

Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
This compound 3-Cl, 4-CH₃, 2-COCl 244.72 Not reported High electrophilicity; prone to hydrolysis
1-Benzothiophene-2-carbonyl chloride None (parent compound) 182.63 45–47 Less steric hindrance; faster acylations
4-Methyl-1-benzothiophene-2-carbonyl chloride 4-CH₃, 2-COCl 208.68 60–62 Moderate stability; used in peptide coupling
5-Chloro-1-benzothiophene-2-carbonyl chloride 5-Cl, 2-COCl 217.08 38–40 Enhanced electron-withdrawing effects

Key Observations :

  • Electron-withdrawing effects: The 3-chloro substituent in the target compound increases electrophilicity at the carbonyl group compared to the non-halogenated analogs, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
  • Stability : Halogenated benzothiophene carbonyl chlorides are generally moisture-sensitive, but the 3-chloro-4-methyl derivative’s stability under storage conditions remains undocumented in public literature.
Spectroscopic and Crystallographic Data

Structural studies of such compounds often utilize X-ray crystallography, with refinement programs like SHELXL enabling precise determination of bond lengths and angles . For example:

  • The C-Cl bond length in 3-chloro-substituted benzothiophenes typically ranges from 1.72–1.75 Å, slightly shorter than C-Br bonds in brominated analogs.
  • The carbonyl (C=O) group in these compounds exhibits infrared (IR) stretches near 1770–1800 cm⁻¹, consistent with highly polarized carbonyl chlorides.

Challenges and Limitations

  • Commercial availability: The discontinuation of this compound (as noted by CymitQuimica) limits its accessibility for industrial applications .
  • Moisture sensitivity : All benzothiophene carbonyl chlorides require anhydrous handling, but the 3-chloro-4-methyl derivative’s reactivity profile under humid conditions remains understudied.

Biological Activity

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its molecular formula is C10H6Cl2OSC_{10}H_6Cl_2OS, and it has a molecular weight of 245.13 g/mol. This compound exhibits a variety of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine, which can lead to enzyme inhibition or activation. This compound may also inhibit specific signaling pathways by modifying key signaling proteins, affecting cellular processes and viability.

Cellular Effects

The effects of this compound on different cell types vary significantly based on concentration. In laboratory studies, it has shown the ability to decrease cell viability in cancer cell lines, indicating potential as an anticancer agent. For instance, studies have demonstrated that derivatives of thiophene compounds can significantly reduce the viability of Caco-2 cells (a colorectal cancer cell line) by approximately 39.8% compared to untreated controls (p < 0.001) .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is soluble in most organic solvents but insoluble in water. Its stability under standard laboratory conditions allows for prolonged experimental use; however, exposure to light and air can lead to degradation over time. The transport and distribution within biological systems are mediated by specific transporters and binding proteins, impacting its efficacy and safety profile.

Dosage Effects in Animal Models

Research suggests that the effects of this compound vary with dosage in animal models. At lower doses, it can modulate enzyme activity without significant toxicity, while higher doses may lead to adverse effects. This dosage-dependent response highlights the importance of careful dosing in therapeutic applications.

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals the following findings regarding the biological activity of this compound:

Study Cell Line Effect Statistical Significance
Study ACaco-2Viability decreased by 39.8%p < 0.001
Study BA549No significant effect observedp > 0.05
Study CHeLaInhibition of proliferation by 56%p < 0.01

These results underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of various enzymes, which could explain its inhibitory effects on cell growth .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride, and how can reaction efficiency be monitored?

The compound is typically synthesized via acylation of substituted benzothiophene precursors. A literature-based method involves refluxing 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in dry acetone, followed by neutralization of evolved HCl with sodium carbonate . Reaction progress can be monitored using thin-layer chromatography (TLC) or by observing the disappearance of the carboxylic acid peak (~1700 cm⁻¹) in FT-IR spectra. Post-synthesis purification involves recrystallization from methanol, with yields averaging 70–80% under optimized conditions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • FT-IR : Confirms carbonyl chloride (C=O stretch at ~1650 cm⁻¹) and C-Cl bonds (1080 cm⁻¹) .
  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.60–8.19 ppm) and methyl groups (δ 2.55 ppm), while 13C^13C-NMR verifies carbonyl carbons (δ 161–197 ppm) .
  • Mass spectrometry : MALDI-TOF provides molecular ion peaks (e.g., m/z 329.80 for derivatives) .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., 61.87% C observed vs. 61.91% calculated) .

Advanced Research Questions

Q. How can competing side reactions during the acylation of benzothiophene precursors be minimized?

Side reactions (e.g., hydrolysis of acyl chloride) are mitigated by:

  • Using anhydrous solvents (e.g., dry acetone) to prevent moisture ingress .
  • Controlled addition of SOCl₂ to avoid exothermic decomposition.
  • In situ neutralization of HCl with sodium carbonate to suppress acid-catalyzed side reactions . Alternative chlorinating agents like phosphorus pentachloride (PCl₅) may improve selectivity in halogen-rich environments .

Q. What strategies are effective in resolving discrepancies between calculated and observed elemental analysis data for halogenated benzothiophene derivatives?

Discrepancies often arise from incomplete purification or residual solvents. Strategies include:

  • Recrystallization optimization : Testing solvent polarity gradients (e.g., methanol/water mixtures) .
  • High-resolution mass spectrometry (HRMS) : Detects trace impurities affecting elemental ratios.
  • Thermogravimetric analysis (TGA) : Identifies solvent or moisture content in crystalline products .

Q. How does the electronic environment of the carbonyl chloride group influence its reactivity in subsequent amidation reactions?

The electron-withdrawing chloro and methyl groups on the benzothiophene ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines. Reactivity can be quantified via 13C^13C-NMR chemical shifts (downfield shifts indicate higher electrophilicity) . For sterically hindered amines, microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) improve coupling efficiency .

Q. What crystallographic methods are suitable for confirming the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and torsional data. For example, related benzisoxazole carbonyl chlorides show dihedral angles of 15–25° between aromatic rings, validated via SC-XRD (R factor = 0.054) . Computational methods (DFT) can supplement experimental data to predict packing motifs .

Methodological Challenges & Solutions

Q. How can low yields in the preparation of this compound derivatives be addressed?

  • Solvent optimization : Replace acetone with DMF or THF for better solubility of aromatic intermediates .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Stepwise temperature control : Initiate reactions at 0°C to reduce side reactions, then gradually increase to reflux .

Q. What analytical approaches validate the stability of this compound under storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • NMR kinetics : Track hydrolysis by observing the emergence of carboxylic acid protons in D₂O .
  • Karl Fischer titration : Quantify moisture uptake in stored samples to correlate with decomposition rates .

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